rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans
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Overview
Description
rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an oxolane ring with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propan-2-amine and oxirane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomeric form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-4-[(methyl)amino]oxolan-3-ol, trans: Similar structure but with a methyl group instead of a propan-2-yl group.
rac-(3R,4S)-4-[(ethyl)amino]oxolan-3-ol, trans: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(propan-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3 |
InChI Key |
WPBQQIDOBHZLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1COCC1O |
Origin of Product |
United States |
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